molecular formula C14H21N3O B6972084 [4-(Cyclohexylamino)phenyl]methylurea

[4-(Cyclohexylamino)phenyl]methylurea

Cat. No.: B6972084
M. Wt: 247.34 g/mol
InChI Key: TWYWNIIHIPJSJV-UHFFFAOYSA-N
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Description

[4-(Cyclohexylamino)phenyl]methylurea is an organic compound with a complex structure that includes a cyclohexylamino group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclohexylamino)phenyl]methylurea typically involves the reaction of 4-aminobenzylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclohexylamino)phenyl]methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted phenylmethylurea compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(Cyclohexylamino)phenyl]methylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(Cyclohexylamino)phenyl]methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-phenylurea: Similar structure but lacks the cyclohexylamino group.

    N-Phenyl-N’-cyclohexylurea: Similar structure but lacks the methyl group on the urea moiety.

    N-Cyclohexyl-N’-phenylurea: Similar structure but lacks the methyl group on the urea moiety.

Uniqueness

[4-(Cyclohexylamino)phenyl]methylurea is unique due to the presence of both the cyclohexylamino group and the methylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(cyclohexylamino)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10H2,(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYWNIIHIPJSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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